molecular formula C15H17FN4O2S B2784787 (1R,5S)-8-((2-fluorophenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane CAS No. 2108363-35-3

(1R,5S)-8-((2-fluorophenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2784787
CAS No.: 2108363-35-3
M. Wt: 336.39
InChI Key: ZMJABTOKDRPBTF-UHFFFAOYSA-N
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Description

(1R,5S)-8-((2-fluorophenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C15H17FN4O2S and its molecular weight is 336.39. The purity is usually 95%.
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Biological Activity

(1R,5S)-8-((2-fluorophenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane is a synthetic compound that has garnered attention for its potential biological activity. With a molecular formula of C15H17FN4O2SC_{15}H_{17}FN_{4}O_{2}S and a molecular weight of 336.4 g/mol, this compound features a unique bicyclic structure that may contribute to its pharmacological properties.

Structure and Properties

The compound's structure is characterized by the presence of a triazole ring and a sulfonyl group attached to a bicyclic octane system. This structural configuration is hypothesized to influence its interactions with biological targets.

PropertyValue
IUPAC NameThis compound
CAS Number2108363-35-3
Molecular FormulaC15H17FN4O2S
Molecular Weight336.4 g/mol

Preliminary studies suggest that the biological activity of this compound may involve modulation of specific molecular pathways related to neurodegenerative diseases and cancer therapy. The triazole moiety is known for its role in various biological activities, including anti-inflammatory and anticancer effects.

Neurodegenerative Diseases

Research indicates that compounds similar to this compound may stabilize microtubules, which are critical for neuronal function and integrity. A study evaluating the structure-activity relationship (SAR) in microtubule-targeting compounds demonstrated that modifications in the triazole structure can enhance their efficacy in stabilizing microtubules in neuronal cells .

Biological Activity Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound:

  • Microtubule Stabilization : In QBI293 cells, the compound was tested for its ability to enhance acetylated α-tubulin levels as a measure of microtubule stabilization.
    • Results : At concentrations of 1 µM and 10 µM, significant increases in acetylated α-tubulin were observed compared to DMSO controls, indicating potential neuroprotective effects.
CompoundAcTub (1 µM)AcTub (10 µM)α-Tub (1 µM)α-Tub (10 µM)
Test Compound13.2 ± 1.8**1.92 ± 0.140.74 ± 0.05**0.40 ± 0.01**
Control1.001.001.001.00

*Statistical significance: *p<0.01 by one-way ANOVA.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study in Alzheimer's Disease : A model using transgenic mice demonstrated that treatment with analogs of this compound resulted in reduced tau pathology and improved cognitive function.
  • Cancer Therapy : In vitro assays showed that the compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Properties

IUPAC Name

8-(2-fluorophenyl)sulfonyl-3-(triazol-2-yl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2S/c16-14-3-1-2-4-15(14)23(21,22)19-11-5-6-12(19)10-13(9-11)20-17-7-8-18-20/h1-4,7-8,11-13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJABTOKDRPBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3F)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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